Cas no 146137-79-3 (4-fluoro-3-formylbenzonitrile)

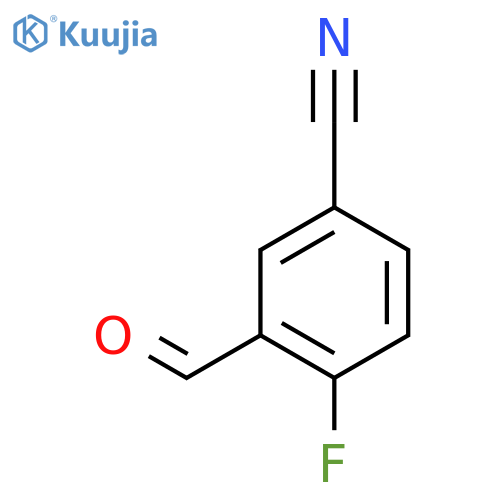

4-fluoro-3-formylbenzonitrile structure

商品名:4-fluoro-3-formylbenzonitrile

4-fluoro-3-formylbenzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Fluoro-3-formylbenzonitrile

- 4-FLUORO-3-FORMYL-BENZONITRILE

- Benzonitrile, 4-fluoro-3-formyl- (9CI)

- 5-Cyano-2-fluorobenzaldehyde

- 3-Cyano-6-fluorobenzaldehyde

- Benzonitrile, 4-fluoro-3-forMyl-

- 2-fluoro-5-cyanobenzaldehyde

- 4-FLUORO-3-FORMYLBENZENECARBONITRILE

- PubChem2897

- KSC494I0B

- 3-Formyl-4-fluorobenzonitrile

- 2-fluoro-5-cyano-benzaldehyde

- AMBZ0431

- QVBHRCAJZGMNFX-UHFFFAOYSA-N

- CL8372

- STL557584

- BBL103774

- 3-CYANO-6-FLUOROBENZALDE

- CS-W018753

- EMETINEHYDROBROMIDE

- J-515365

- AKOS006292955

- FT-0601110

- 4-fluoranyl-3-methanoyl-benzenecarbonitrile

- AB21508

- SY034470

- AM20050406

- SCHEMBL921358

- 146137-79-3

- 5-cyano-2-fluorobenzaldehyde, AldrichCPR

- A3182

- AC-3832

- GS-3401

- DTXSID60447957

- MFCD04974126

- A801339

- DB-007034

- 4-fluoro-3-formylbenzonitrile

-

- MDL: MFCD04974126

- インチ: 1S/C8H4FNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H

- InChIKey: QVBHRCAJZGMNFX-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C([H])C(C#N)=C([H])C=1C([H])=O

計算された属性

- せいみつぶんしりょう: 149.02800

- どういたいしつりょう: 149.027691913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.9

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 密度みつど: 1.25

- ゆうかいてん: 69-72°C

- ふってん: 216℃ at 760 mmHg

- フラッシュポイント: 84.7ºC

- 屈折率: 1.527

- PSA: 40.86000

- LogP: 1.50988

4-fluoro-3-formylbenzonitrile セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Store at room temperature

4-fluoro-3-formylbenzonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-fluoro-3-formylbenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D951968-25g |

Benzonitrile, 4-fluoro-3-formyl- |

146137-79-3 | 97% | 25g |

$145 | 2024-06-08 | |

| eNovation Chemicals LLC | Y0976607-10g |

4-Fluoro-3-formylbenzonitrile |

146137-79-3 | 95% | 10g |

$310 | 2024-08-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065646-25g |

4-Fluoro-3-formylbenzonitrile |

146137-79-3 | 98% | 25g |

¥1347 | 2023-04-15 | |

| Chemenu | CM157603-5g |

4-Fluoro-3-formylbenzonitrile |

146137-79-3 | 95% | 5g |

$104 | 2021-06-17 | |

| Chemenu | CM157603-10g |

4-Fluoro-3-formylbenzonitrile |

146137-79-3 | 95% | 10g |

$182 | 2021-06-17 | |

| Chemenu | CM157603-25g |

4-Fluoro-3-formylbenzonitrile |

146137-79-3 | 95% | 25g |

$300 | 2021-06-17 | |

| eNovation Chemicals LLC | D656803-10g |

5-CYANO-2-FLUOROBENZALDEHYDE |

146137-79-3 | 97% | 10g |

$300 | 2023-09-03 | |

| abcr | AB222523-25 g |

5-Cyano-2-fluorobenzaldehyde, 96%; . |

146137-79-3 | 96% | 25 g |

€423.70 | 2023-07-20 | |

| Apollo Scientific | PC201142-5g |

4-Fluoro-3-formylbenzonitrile |

146137-79-3 | 97+% | 5g |

£19.00 | 2025-03-21 | |

| Apollo Scientific | PC201142-25g |

4-Fluoro-3-formylbenzonitrile |

146137-79-3 | 97+% | 25g |

£117.00 | 2025-02-21 |

4-fluoro-3-formylbenzonitrile 関連文献

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

146137-79-3 (4-fluoro-3-formylbenzonitrile) 関連製品

- 218301-22-5(2-Fluoro-5-formylbenzonitrile)

- 105942-10-7(3-fluoro-4-formylbenzonitrile)

- 467442-15-5(3,5-Difluoro-4-formylbenzonitrile)

- 1261823-31-7(2-Fluoro-3-formylbenzonitrile)

- 101048-76-4(2-Fluoro-4-formylbenzonitrile)

- 149489-14-5(2,4-Difluoro-3-formylbenzonitrile)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:146137-79-3)4-fluoro-3-formylbenzonitrile

清らかである:99%

はかる:100g

価格 ($):331.0